N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

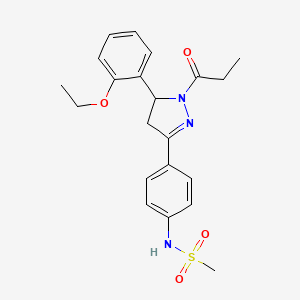

N-(4-(5-(2-Ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based small molecule featuring a 4,5-dihydro-1H-pyrazole core substituted with a 2-ethoxyphenyl group at position 5, a propionyl moiety at position 1, and a methanesulfonamide-linked phenyl ring at position 3 (Figure 1). Its molecular formula is C₂₂H₂₅N₃O₄S, with a molecular weight of 451.52 g/mol.

Computational docking studies () identified it as a robust binder to the monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R, with molecular dynamics (MD) simulations confirming its stability in protein-ligand complexes.

Properties

IUPAC Name |

N-[4-[3-(2-ethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-4-21(25)24-19(17-8-6-7-9-20(17)28-5-2)14-18(22-24)15-10-12-16(13-11-15)23-29(3,26)27/h6-13,19,23H,4-5,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBXTTUPAASXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring and a methanesulfonamide moiety. The molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. Its structural features contribute to its biological activities, particularly in targeting various biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 342.41 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways . The specific compound under discussion may share these properties due to its structural similarities.

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines . This suggests that this compound may also exhibit similar anti-inflammatory effects.

Antimicrobial Activity

Some pyrazole derivatives have been reported to display antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . This raises the possibility that the compound may possess antimicrobial properties as well.

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated the antitumor potential of several pyrazole derivatives, demonstrating that compounds with similar substituents as this compound showed effective inhibition of tumor growth in vitro and in vivo models .

- Inflammation Models : In an animal model of inflammation, a related pyrazole compound reduced edema significantly compared to control groups, indicating potential therapeutic benefits for inflammatory diseases .

- Antimicrobial Studies : Research involving pyrazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoline derivatives are widely explored for their pharmacological properties. Below, the target compound is compared to structurally analogous molecules, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations

Physicochemical Properties

Key Findings and Implications

- Substituent Impact :

- Ethoxy/methoxy groups optimize hydrophobic interactions with viral proteins.

- Propionyl vs. benzoyl: Propionyl balances hydrophobicity and metabolic stability.

- Hydroxyl or fluorine substitutions improve solubility but may reduce membrane permeability.

- Biological Relevance : Pyrazoline derivatives with ethoxyphenyl and sulfonamide groups exhibit promising antiviral profiles, warranting further optimization for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.